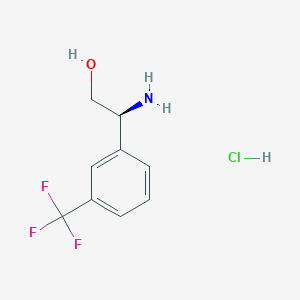

(S)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride

Overview

Description

Trifluoromethyl-containing compounds are a unique branch of organic chemistry, as the fluorine incorporation in the organic molecules exhibits bizarre behaviors . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds is a complex process that often involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor .Molecular Structure Analysis

The molecular structure of trifluoromethyl-containing compounds is unique due to the presence of the trifluoromethyl group. This group can form electron donor–acceptor (EDA) complexes with other compounds .Chemical Reactions Analysis

Trifluoromethyl phenyl sulfone can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation, thus realizing the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .Scientific Research Applications

Biocatalysis in Pharmaceutical Synthesis

A key application of this compound is in the realm of biocatalysis, where it serves as a crucial chiral intermediate for the synthesis of drugs like aprepitant, a substance P/neurokinin 1 (NK1) receptor antagonist used in the treatment of chemotherapy-induced nausea and vomiting. The enzymatic reduction process to obtain the R-enantiomer of 3,5-bis(trifluoromethyl)phenyl ethanol, closely related to the compound , demonstrates the potential of biocatalytic approaches for synthesizing enantiopure pharmaceutical intermediates with high efficiency and selectivity. This process was highlighted by research focusing on the use of recombinant Escherichia coli cells for asymmetric reduction, providing an efficient method to achieve high yields and enantiomeric excess of the desired product (Chen et al., 2019).

Chemical Synthesis and Characterization

Another significant application lies in chemical synthesis where it is used for the preparation of novel compounds with potential pharmaceutical applications. Studies have demonstrated its utility in synthesizing diverse structures, including isoxazole derivatives with analgesic and antimicrobial activities, indicating its versatility as a building block for designing new drugs with varied biological activities (Sahu et al., 2009).

Anticancer Evaluation

The compound's derivatives have been explored for their anticancer properties. For instance, derivatives synthesized through combinatorial synthesis were evaluated against cancer cell lines, showcasing the potential of using this compound as a precursor in developing anticancer agents. This underscores the importance of such chemical entities in drug discovery and development, providing a pathway for the synthesis of compounds with significant biological activity (Patravale et al., 2014).

Luminescent Properties for Material Science

Moreover, the synthesis and characterization of compounds derived from or related to (S)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride have found applications in material science, particularly in the development of luminescent materials. The study on the synthesis, crystal structures, and luminescent properties of new complexes with tetrazolyl ligands indicates the potential use of such compounds in creating materials with specific optical properties, which could be beneficial in sensors, imaging, and other optical applications (Tang et al., 2010).

Antibacterial and Antimicrobial Activities

Research into the antibacterial and antimicrobial efficacy of derivatives further exemplifies the compound's utility in medicinal chemistry. The synthesis of new pyrazole derivatives and their subsequent evaluation against various bacteria strains highlight the ongoing search for new antimicrobial agents to combat resistant pathogens, demonstrating the compound's role in the development of new therapeutic agents (Kumar et al., 2005).

Safety And Hazards

properties

IUPAC Name |

(2S)-2-amino-2-[3-(trifluoromethyl)phenyl]ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPPQPPTLTYYKV-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B3117496.png)

![4-(Phenylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3117545.png)

![Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride](/img/structure/B3117555.png)

![N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide](/img/structure/B3117564.png)

![Tert-butyl 5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B3117576.png)